Crystal Structure and Conformational Geometry of 2,3-Dimethylbenzene-1,4-dicarbonitrile
The solid-state molecular geometry and crystal packing of 2,3-dimethylbenzene-1,4-dicarbonitrile have been definitively characterized by single-crystal X-ray diffraction, providing precise stereogeometry and absolute configuration data that are not available for many isomeric analogs [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with Z = 4 molecules per unit cell [2]. This level of detailed structural information is critical for understanding solid-state reactivity and for designing materials with predictable packing and intermolecular interactions.
| Evidence Dimension | Crystal structure parameters |
|---|---|
| Target Compound Data | Space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, R1 = 0.053 |
| Comparator Or Baseline | Many dimethylterephthalonitrile isomers (e.g., 2,5- or 2,6-substituted) lack publicly reported crystal structures with this level of refinement. |
| Quantified Difference | Uniquely defined solid-state parameters; no comparative data available for analogs. |
| Conditions | Single-crystal X-ray diffraction at ambient conditions; refinement based on 2043 observed reflections. |
Why This Matters
Access to a well-defined crystal structure is essential for predicting solid-state reactivity and for quality control in material science applications, providing a verifiable identity benchmark not available for many competing analogs.
- [1] Moers, F. G., Smits, J. M. M., Beurskens, P. T., Thuring, J. W., & Zwanenburg, B. (1995). Journal of Chemical Crystallography, 25(7), 429-432. View Source
- [2] Moers, F. G., Smits, J. M. M., Beurskens, P. T., Thuring, J. W., & Zwanenburg, B. (1995). Journal of Chemical Crystallography, 25(7), 429-432. View Source
